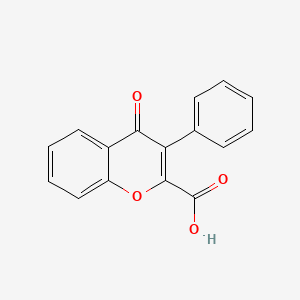
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 5-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions
Preparation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole core.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Formylation: The formylation at the 3-position can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Benzyloxy)-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-(Benzyloxy)-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-6-methyl-1H-indole: Lacks the aldehyde group at the 3-position.
Uniqueness
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyloxy and methyl groups can influence its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChIキー |
GYCDKDBEGNWKJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


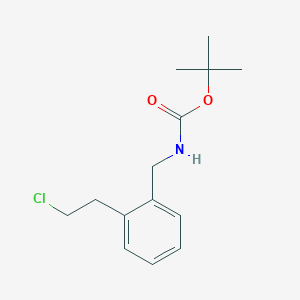
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
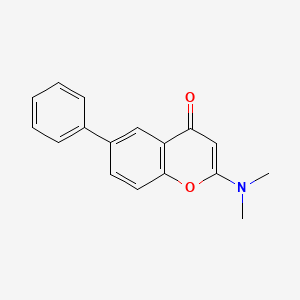
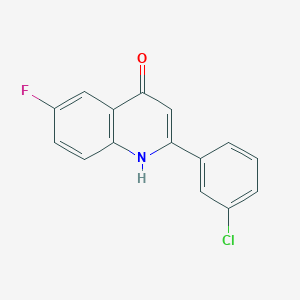

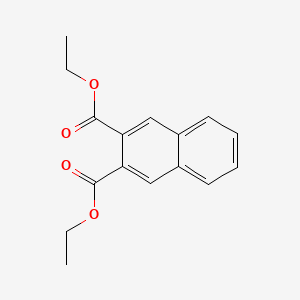
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)

